7-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde is a chemical compound with significant interest in various fields of scientific research This compound is characterized by the presence of bromine and chlorine atoms attached to a dihydronaphthalene ring, along with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is performed by treating naphthalen-1(2H)-one with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reaction proceeds under controlled temperature conditions to yield the desired aldehyde compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier-Haack reaction remains a cornerstone in its synthesis. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products:
Oxidation: 7-Bromo-3-chloro-1,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 7-Bromo-3-chloro-1,4-dihydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and potential pharmaceuticals.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound. For instance, in medicinal chemistry, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
- 1-Chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde
Comparison: 7-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde stands out due to the presence of both bromine and chlorine atoms, which impart unique reactivity and potential for diverse chemical modifications. Compared to its analogs, this compound offers a broader range of synthetic possibilities and applications in various fields .
Eigenschaften
Molekularformel |
C11H8BrClO |
---|---|
Molekulargewicht |
271.54 g/mol |
IUPAC-Name |
7-bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrClO/c12-10-2-1-7-5-11(13)9(6-14)3-8(7)4-10/h1-2,4,6H,3,5H2 |
InChI-Schlüssel |
WQLNARHXUVMWCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CC(=C1Cl)C=O)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.